Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-
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Overview
Description
Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)-: is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- typically involves the oxidative cyclization of amidrazones. This process can be carried out using atmospheric oxygen in the presence of palladium on carbon (Pd/C) and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The starting amidrazones can be obtained from amides via intermediate imidoyl chlorides .
Industrial Production Methods: While specific industrial production methods for Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazine ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the benzotriazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include atmospheric oxygen and Pd/C.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like aminopyrene can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization of amidrazones leads to the formation of benzotriazinyl radicals .
Scientific Research Applications
Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various benzotriazine derivatives.
Industry: The compound can be used in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, benzotriazine derivatives are known to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. The inhibition of this enzyme can help manage blood glucose levels in diabetic patients .
Comparison with Similar Compounds
1,2,4-Benzotriazine: A parent compound with a similar core structure.
1,4-Dihydro-1,2,4-benzotriazin-4-yl radicals:
Uniqueness: Acetamide, N-(1,4-dioxido-1,2,4-benzotriazin-3-yl)- is unique due to its specific functional groups and the resulting properties
Properties
CAS No. |
27315-02-2 |
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Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-(1,4-dioxido-1,2,4-benzotriazine-1,4-diium-3-yl)acetamide |
InChI |
InChI=1S/C9H8N4O3/c1-6(14)10-9-11-13(16)8-5-3-2-4-7(8)12(9)15/h2-5H,1H3,(H,10,11,14) |
InChI Key |
ULTDSZYCFJIPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=[N+](C2=CC=CC=C2[N+](=N1)[O-])[O-] |
Origin of Product |
United States |
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